molecular formula C17H19N7O2S B2929792 3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1060311-07-0

3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer B2929792
CAS-Nummer: 1060311-07-0
Molekulargewicht: 385.45
InChI-Schlüssel: AUJOFBDRGCWVGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that includes several functional groups such as cyclopropyl, piperazine, pyridazine, and triazole . It’s likely that this compound could have potential applications in medicinal chemistry, given the presence of these functional groups which are often found in pharmacologically active compounds .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized for their potential anti-tubercular activity . The synthesis typically involves designing and creating a series of novel substituted derivatives, which are then evaluated for their activity against certain diseases .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The compound likely has a triazole ring fused with a pyridazine ring, along with a piperazine ring attached to the pyridazine ring .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity

Research indicates that derivatives of the triazolo-pyridazine family, including those substituted with piperazine, show promise as antidiabetic medications. These compounds have been synthesized and evaluated for their potential to inhibit Dipeptidyl peptidase-4 (DPP-4), a key enzyme in the glucose metabolism pathway. Their insulinotropic activities and antioxidant properties have also been investigated, showcasing their multifunctional therapeutic potential in managing diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).

Anticancer Applications

The synthesis and discovery of derivatives like AZD3514, aimed at downregulating the androgen receptor, represent a significant stride in treating advanced prostate cancer. Modifications to the compound's core structure, including the piperazine moiety, have been crucial in addressing pharmacokinetic and safety concerns, leading to clinical trials (Bradbury et al., 2013).

Antihistaminic and Anti-inflammatory Activities

Compounds within this chemical family have shown antihistaminic activity and an ability to inhibit eosinophil infiltration, potentially offering new therapeutic avenues for conditions like atopic dermatitis and allergic rhinitis. The structural modification of these molecules to include piperazine and its derivatives has been pivotal in enhancing their biological activity and therapeutic potential (Gyoten et al., 2003).

Antimicrobial Activity

Newly synthesized triazolo-pyridazine derivatives have been evaluated for their antimicrobial properties against a variety of pathogens. Their structural configuration, particularly the incorporation of piperazine, has been instrumental in their ability to combat bacterial and fungal strains, indicating their potential as antimicrobial agents (Patil et al., 2021).

Insecticidal Properties

Research into sulfonamide thiazole derivatives incorporating the triazolo-pyridazine structure has uncovered their potential as insecticidal agents. These compounds' biochemical impacts and toxicological profiles against pests like the cotton leafworm, Spodoptera littoralis, highlight their possible use in agricultural pest management strategies (Soliman et al., 2020).

Zukünftige Richtungen

Given the potential medicinal applications of similar compounds, future research could involve further synthesis and evaluation of this compound and its derivatives for their potential as therapeutic agents .

Eigenschaften

IUPAC Name

3-cyclopropyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2S/c25-27(26,14-2-1-7-18-12-14)23-10-8-22(9-11-23)16-6-5-15-19-20-17(13-3-4-13)24(15)21-16/h1-2,5-7,12-13H,3-4,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJOFBDRGCWVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.